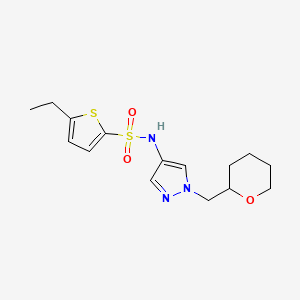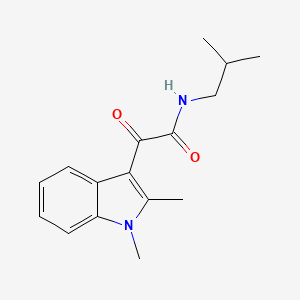![molecular formula C7H6ClN3O2 B2465841 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1909326-91-5](/img/structure/B2465841.png)
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features prominently in various scientific fields due to its unique structural and chemical properties. This compound is characterized by a fused ring system combining imidazole and pyridine, which contributes to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[4,5-c]pyridine core. The carboxylic acid group is then introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, alkylation, or acylation can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, alkyl halides for alkylation under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazo[4,5-c]pyridine derivatives, and various substituted imidazo[4,5-c]pyridine compounds.
Scientific Research Applications
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride finds extensive use in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor agonists/antagonists due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications, including antiviral, antibacterial, and anticancer agents.
Industry: Used in the development of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The imidazo[4,5-c]pyridine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. Pathways involved often include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- 1H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
- 1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Comparison: 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for targeted research and application.
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPVDJOBWQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)
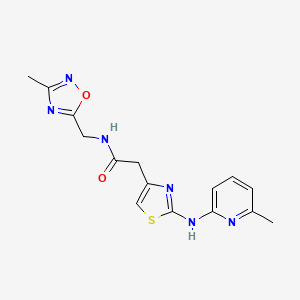
![2-(propan-2-yl)-1-{1-[(pyridin-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2465762.png)
![(2Z)-3-METHYL-3-[(2-PHENYLETHYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B2465764.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2465765.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)
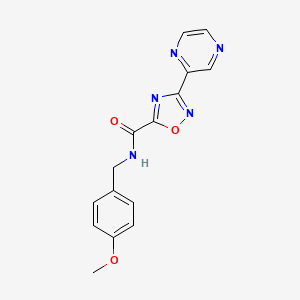
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465769.png)

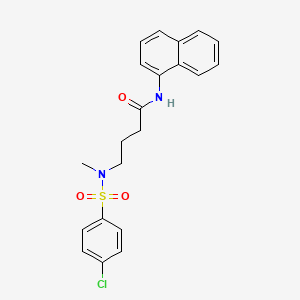
![1-[(2,5-dimethylphenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2465773.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2465774.png)
